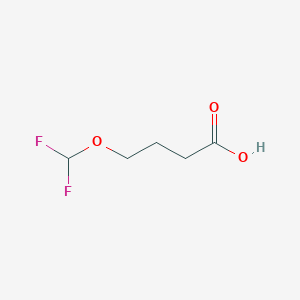

4-(Difluoromethoxy)butanoic acid

Description

Properties

IUPAC Name |

4-(difluoromethoxy)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F2O3/c6-5(7)10-3-1-2-4(8)9/h5H,1-3H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRDKUZKBGQEYPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)COC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Difluoromethoxy Butanoic Acid

Strategies for the Construction of the Difluoromethoxy Moiety

The introduction of the difluoromethoxy (-OCF₂H) group is a critical step in the synthesis of the target molecule. This functional group significantly influences the physicochemical properties of a molecule, often enhancing metabolic stability and binding affinity. nih.gov Methodologies for its construction have evolved, moving from harsh conditions to more mild and selective protocols. The primary approaches involve the reaction of an alcohol with a source of difluorocarbene or a nucleophilic difluoromethylating agent.

Decarboxylative Approaches to Difluoromethyl Ethers

Decarboxylative methods have become a prominent and operationally simple strategy for forming difluoromethyl ethers. orgsyn.org These reactions typically proceed under mild conditions and use readily available starting materials, releasing carbon dioxide as a benign byproduct. nih.gov The core of this approach is the generation of difluorocarbene (:CF₂) from a suitable precursor, which is then trapped by an alcohol.

A widely used and effective difluorocarbene precursor is sodium chlorodifluoroacetate (ClCF₂CO₂Na). orgsyn.orgthieme-connect.com Through thermal decarboxylation, this stable salt generates the electrophilic difluorocarbene. orgsyn.org In the presence of a base, the alcohol substrate (in this case, a 4-hydroxybutanoic acid derivative) is deprotonated to form an alkoxide. This nucleophilic alkoxide then traps the difluorocarbene, and subsequent protonation yields the desired difluoromethyl ether. orgsyn.org This method is advantageous due to the commercial availability, stability, and relatively low toxicity of sodium chlorodifluoroacetate. orgsyn.org Other decarboxylative strategies may employ reagents like Selectfluor under silver(I) catalysis with α,α-difluoroarylacetic acids, although this is more common for aryl compounds. acs.org

The general mechanism for decarboxylative difluoromethylation is illustrated below:

Step 1: Thermal decarboxylation of a precursor like ClCF₂CO₂Na to generate difluorocarbene (:CF₂).

Step 2: Base-mediated deprotonation of the alcohol (R-OH) to form a nucleophilic alkoxide (R-O⁻).

Step 3: Nucleophilic attack of the alkoxide on the electrophilic difluorocarbene.

Step 4: Protonation of the resulting intermediate to yield the final difluoromethyl ether (R-OCF₂H).

Nucleophilic Difluoromethylation Techniques

Nucleophilic difluoromethylation involves the reaction of a substrate with a reagent that delivers a nucleophilic difluoromethyl group ("CF₂H⁻") or a synthetic equivalent. These methods have expanded the toolkit for creating C-CF₂H and heteroatom-CF₂H bonds. rsc.orgresearchgate.net

One such approach utilizes diethyl difluoromethylphosphonate. nih.gov Deprotonation of the phosphonate (B1237965) with a suitable base generates a carbanion that can react with electrophiles. While often used for additions to carbonyls, modifications of this chemistry can be applied to form ether linkages. Another significant method involves the use of (bromodifluoromethyl)trimethylsilane (B180072) (TMSCF₂Br) or related silanes. These reagents can serve as precursors to a difluoromethyl anion for subsequent reactions. rsc.org

More recently, sulfone-based reagents have gained prominence. Difluoromethyl phenyl sulfone (PhSO₂CF₂H) and bromodifluoromethyl phenyl sulfone (PhSO₂CF₂Br) are versatile reagents. nih.govcas.cn For example, bromodifluoromethyl phenyl sulfone can react with aldehydes in the presence of an electron-transfer agent like tetrakis(dimethylamino)ethylene (B1198057) (TDAE) to form (benzenesulfonyl)difluoromethylated alcohols. cas.cn These intermediates can then be further transformed. The general principle involves generating a difluoromethyl nucleophile that can be trapped by a suitable electrophilic precursor to the butanoic acid chain.

A metal-free, nucleophilic transfer of a difluoromethyl group from TMSCF₂H to disulfides has been reported, showcasing a method with good functional group tolerance that avoids sensitive metal complexes. rsc.org While demonstrated for thioethers, the principles can inform strategies for ether synthesis.

Precursor Compound Synthesis and Difluoromethyl Source Considerations

The choice of the difluoromethyl source is crucial and depends on factors like stability, reactivity, cost, and environmental impact. Many early methods relied on ozone-depleting substances, but modern chemistry has provided safer alternatives. nih.gov

Sodium chlorodifluoroacetate stands out as a preferred reagent for generating difluorocarbene due to its stability, bulk availability, and favorable safety profile. orgsyn.orgthieme-connect.com Another non-ozone-depleting precursor is 2-chloro-2,2-difluoroacetophenone, which acts as an effective difluorocarbene source in the presence of a base like potassium hydroxide (B78521). nih.gov For nucleophilic approaches, various precursors have been developed. Diethyl (bromodifluoromethyl)phosphonate serves as a difluorocarbene precursor under mild conditions. tcichemicals.com The development of the crystalline organometallic reagent [(DMPU)₂Zn(CF₂H)₂] has provided a tool for catalytic difluoromethylation under mild conditions, with scalable syntheses developed from iododifluoromethane. acs.org Difluoromethyltriflate (HCF₂OTf) is another readily available, non-ozone-depleting liquid reagent that can be used for the difluoromethylation of phenols and thiophenols, reacting via a difluorocarbene intermediate. nih.gov

Table 1: Comparison of Common Difluoromethylating Reagent Precursors

| Precursor Compound | Reagent Type | Typical Conditions | Advantages | Disadvantages |

| Sodium Chlorodifluoroacetate | Difluorocarbene | Heat (e.g., 95°C), Base (e.g., K₂CO₃), DMF orgsyn.orgthieme-connect.com | Stable, commercially available in bulk, relatively non-toxic orgsyn.org | Requires elevated temperatures |

| 2-Chloro-2,2-difluoroacetophenone | Difluorocarbene | Base (e.g., KOH), Room Temp to 80°C nih.gov | Non-ozone-depleting, easy to handle nih.gov | May require synthesis of the precursor |

| Diethyl (bromodifluoromethyl)phosphonate | Difluorocarbene | Base (e.g., KOH), Low Temp (-78°C to RT) tcichemicals.com | Proceeds under very mild conditions tcichemicals.com | Phosphonate byproduct |

| [(DMPU)₂Zn(CF₂H)₂] | Nucleophilic CF₂H | Catalytic, mild conditions acs.org | Crystalline, well-defined reagent, useful for catalytic reactions acs.org | Air and moisture sensitive, not commercially available acs.org |

| Difluoromethyltriflate (HCF₂OTf) | Difluorocarbene | Base (e.g., KOH), Room Temp, Aqueous solvent nih.gov | Readily available, non-ozone-depleting, fast reaction nih.gov | Triflate byproduct |

Synthetic Routes to the Butanoic Acid Scaffold

The construction of the four-carbon butanoic acid backbone can be approached in several ways, either before or after the installation of the difluoromethoxy group. The key transformations involve carbon-carbon bond formation to assemble the chain and a final oxidation to furnish the carboxylic acid functionality.

Oxidation Strategies for Carboxylic Acid Formation

The oxidation of a primary alcohol to a carboxylic acid is a fundamental and essential transformation in organic synthesis. bohrium.com In the context of synthesizing 4-(difluoromethoxy)butanoic acid, a precursor such as 4-(difluoromethoxy)butan-1-ol (B15233995) would be oxidized.

A variety of oxidizing agents can accomplish this transformation. chemistrysteps.com Strong, classical oxidants include chromium-based reagents like chromic acid (generated from CrO₃ and H₂SO₄, known as the Jones oxidation) or potassium permanganate (B83412) (KMnO₄). chemistrysteps.comjove.com These reagents are effective but can require harsh conditions and generate stoichiometric amounts of heavy-metal waste.

Modern synthetic chemistry has moved towards more sustainable and selective catalytic methods. benthamdirect.com Transition-metal-free procedures are particularly attractive from an environmental standpoint. bohrium.com For instance, systems using 1-hydroxycyclohexyl phenyl ketone under strong basic conditions can oxidize primary alcohols to carboxylic acids at room temperature with tolerance for various functional groups. bohrium.com Other catalytic systems may employ transition metals like copper or ruthenium in the presence of a co-oxidant. benthamdirect.com The choice of oxidant depends on the functional group tolerance required at that stage of the synthesis. If other sensitive groups are present in the molecule, a milder, more selective reagent such as those used in a Swern or Dess-Martin oxidation followed by a subsequent oxidation of the intermediate aldehyde would be preferable. chemistrysteps.comnumberanalytics.com

Table 2: Selected Reagents for the Oxidation of Primary Alcohols to Carboxylic Acids

| Reagent/System | Description | Typical Conditions | Notes |

| Potassium Permanganate (KMnO₄) | Strong, inexpensive oxidant jove.com | Basic or acidic solution, often with heat jove.com | Can cleave other functional groups (e.g., alkenes) |

| Jones Reagent (CrO₃/H₂SO₄) | Strong oxidant numberanalytics.com | Acetone solvent numberanalytics.com | Oxidizes primary alcohols and aldehydes; generates Cr(VI) waste |

| Sodium Hypochlorite (NaClO) | Bleach-based oxidant chemistrysteps.com | Often used with a catalyst (e.g., TEMPO) | Milder than permanganate or chromate |

| 1-Hydroxycyclohexyl phenyl ketone | Organo-based hydride transfer bohrium.com | Strong base (e.g., NaOtBu), DME, 80°C bohrium.com | Transition-metal-free, chemoselective for primary alcohols bohrium.com |

Carbon-Carbon Bond Formation Methodologies for the Alkyl Chain

Constructing the C4 backbone of the butanoic acid requires strategic carbon-carbon bond formation. These reactions are central to organic synthesis, allowing for the assembly of complex molecules from simpler starting materials. libretexts.org

One of the most powerful and versatile methods is the Grignard reaction. fiveable.me For instance, a Grignard reagent could be formed from a three-carbon alkyl halide, which then reacts with carbon dioxide in an acidic workup to yield a four-carbon carboxylic acid. chemistrysteps.com Alternatively, an organocuprate reagent (Gilman reagent) can be used to open an epoxide or react with an alkyl halide in a coupling reaction to extend a carbon chain. chemistry.coach

Total Synthesis Strategies for this compound and its Advanced Intermediates

A likely pathway commences with the synthesis of a suitable precursor, ethyl 4-hydroxybutanoate (B1227057) . This intermediate can be efficiently prepared via the acid-catalyzed alcoholysis of γ-butyrolactone using ethanol. acs.org This reaction establishes the four-carbon backbone with the required hydroxyl and ester functionalities at the correct positions.

The crucial step is the introduction of the difluoromethoxy group onto the primary alcohol. Modern methods for O-difluoromethylation of alcohols often utilize difluorocarbene precursors. Reagents such as bromodifluoromethyl)trimethylsilane (TMSCF2Br) have proven effective for the difluoromethylation of primary and secondary alcohols under mild, basic conditions. thieme-connect.com Alternatively, difluorocarbene can be generated from the thermal decarboxylation of sodium chlorodifluoroacetate at elevated temperatures (e.g., 95 °C), which then traps the alcohol. acs.org This would convert ethyl 4-hydroxybutanoate into its corresponding difluoromethyl ether, ethyl 4-(difluoromethoxy)butanoate .

The final step in the sequence is the saponification of the ethyl ester. Standard hydrolysis conditions, such as treatment with an aqueous base like sodium hydroxide or potassium hydroxide followed by acidification, would convert ethyl 4-(difluoromethoxy)butanoate into the target molecule, This compound .

An alternative, though potentially less direct, route could involve the difluoromethoxylation of 1,4-butanediol (B3395766) to yield 4-(difluoromethoxy)butan-1-ol . This intermediate would then require oxidation of the remaining primary alcohol to the carboxylic acid. Strong oxidizing agents such as acidified potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under reflux conditions are capable of converting primary alcohols directly to carboxylic acids. socratic.orgnagwa.comdoubtnut.com

Table 2: Plausible Synthetic Route for this compound This table is interactive. Click on headers to sort.

| Step | Transformation | Starting Material | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|---|

| 1 | Esterification / Ring Opening | γ-Butyrolactone | Ethanol (EtOH), Acid catalyst (e.g., H₂SO₄) | Ethyl 4-hydroxybutanoate |

| 2 | O-Difluoromethylation | Ethyl 4-hydroxybutanoate | TMSCF₂Br, Base; or ClCF₂CO₂Na, Heat | Ethyl 4-(difluoromethoxy)butanoate |

Advanced Derivatization and Functionalization of 4 Difluoromethoxy Butanoic Acid

Chemical Transformations at the Carboxyl Group

The carboxylic acid functionality of 4-(difluoromethoxy)butanoic acid is a versatile handle for a variety of chemical transformations, allowing for its conjugation to other molecules and the formation of diverse derivatives. Standard protocols for esterification, amidation, and reduction are readily applicable.

Esterification: The conversion of this compound to its corresponding esters can be achieved through several well-established methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. quora.comualberta.ca Alternatively, for more sensitive substrates or to achieve higher yields, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be employed, often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

Amidation: The synthesis of amides from this compound is crucial for its incorporation into peptide-like structures and other biologically relevant molecules. Direct thermal amidation by heating the carboxylic acid with an amine is possible but often requires harsh conditions. mdpi.com More commonly, coupling reagents are used to activate the carboxylic acid. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or carbodiimides facilitate amide bond formation under mild conditions with a broad range of amines. mdpi.com

Reduction: The carboxyl group can be reduced to a primary alcohol, yielding 4-(difluoromethoxy)butan-1-ol (B15233995). Strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as diethyl ether or tetrahydrofuran (B95107) are typically required for this transformation. chemguide.co.uklibretexts.orgnumberanalytics.com It is important to note that milder reducing agents like sodium borohydride (B1222165) are generally not reactive enough to reduce carboxylic acids. chemguide.co.uk A patent describing the reduction of a structurally similar compound, 4-(3-bromophenyl)butyric acid, with a borane-THF complex (B₂H₆-THF) suggests an alternative route that could likely be applied to this compound. google.com

| Transformation | Reagents and Conditions | Product | Typical Yields (for similar substrates) |

| Esterification | R'OH, cat. H₂SO₄, heat | 4-(Difluoromethoxy)butanoate ester | 60-95% |

| Amidation | R'NH₂, HATU, DIPEA, DMF | N-Substituted 4-(difluoromethoxy)butanamide | 70-95% |

| Reduction | 1. LiAlH₄, THF; 2. H₃O⁺ | 4-(Difluoromethoxy)butan-1-ol | 70-90% |

Modifications of the Alkyl Chain

Functionalization of the alkyl chain of this compound can introduce additional points of diversity for the development of new chemical entities. A key strategy for this is α-halogenation.

The Hell-Volhard-Zelinsky (HVZ) reaction is a classic method for the α-halogenation of carboxylic acids. mdpi.comchemicalbook.com This reaction involves treating the carboxylic acid with a halogen (Br₂ or Cl₂) and a catalytic amount of phosphorus trihalide (PBr₃ or PCl₃). The reaction proceeds through the in-situ formation of an acid halide, which more readily enolizes than the carboxylic acid itself, allowing for electrophilic attack by the halogen at the α-position. chemguide.co.ukchemicalbook.com Subsequent hydrolysis yields the α-halogenated carboxylic acid. This α-halo acid can then serve as a precursor for a variety of other derivatives through nucleophilic substitution reactions.

| Reaction | Reagents and Conditions | Product |

| α-Bromination | 1. Br₂, cat. PBr₃; 2. H₂O | 2-Bromo-4-(difluoromethoxy)butanoic acid |

| α-Chlorination | 1. Cl₂, cat. PCl₃; 2. H₂O | 2-Chloro-4-(difluoromethoxy)butanoic acid |

Diversification of the Difluoromethoxy Moiety

Direct chemical modification of the difluoromethoxy group is challenging due to the high strength of the carbon-fluorine bonds. Most synthetic strategies focus on installing the difluoromethoxy group onto a precursor molecule rather than modifying it post-synthesis. google.com The development of new reagents and methods for the direct difluoromethoxylation of various functional groups continues to be an active area of research. google.comthieme-connect.com While direct diversification of the -OCF₂H group in this compound is not commonly reported, future advances in C-F bond activation could potentially open up new avenues for its functionalization.

Potential Applications in Agrochemical Design and Synthesis

The principles of designing bioactive molecules for pharmaceuticals also extend to the development of new agrochemicals, such as herbicides and pesticides. The inclusion of fluorinated moieties is a common strategy to enhance the efficacy and selectivity of these products.

For example, the difluoromethoxy group is present in some commercial pesticides. epa.gov The metabolic fate of these compounds is a key area of study. In one instance, a pesticide containing a difluoromethoxy group was found to be metabolized in rats to 2-[4-(difluoromethoxy) phenyl]-3-methylbutyric acid, which was the major metabolite excreted in urine. inchem.org Understanding these metabolic pathways is crucial for assessing the environmental impact and safety of agrochemicals.

Furthermore, synergistic compositions containing pyridine (B92270) carboxylic acids and insecticides are being explored to improve pest control. google.com The structural motifs found in this compound could potentially be incorporated into new herbicide or pesticide designs to modulate their activity and environmental persistence.

Exploration in Material Science

The application of carboxylic acids extends into the realm of material science, where they are used in the creation of functional materials like biodegradable polymers and metal-organic frameworks (MOFs). scbt.com The unique properties of fluorinated compounds suggest a potential role for this compound and its derivatives in this field.

While specific research on the direct application of this compound in material science is not widely published, the principles of using functionalized organic molecules are well-established. The difluoromethoxy group could impart specific properties, such as altered hydrophobicity or thermal stability, to polymers or other materials.

Application as Analytical Reference Standards and Metabolite Markers in Forensic and Environmental Research

In analytical chemistry, reference standards are essential for the accurate identification and quantification of substances. novachem.com.au this compound and its derivatives can serve as analytical reference standards in various research and testing applications. sigmaaldrich.commyskinrecipes.comaccustandard.com

In forensic toxicology, the identification of metabolites is crucial for determining exposure to certain substances. For example, some synthetic cannabinoids degrade into butanoic acid metabolites in the body. nih.gov The presence of these metabolites in blood or urine can indicate the use of the parent compound, even if the parent compound itself is no longer detectable. nih.gov Given that fluorinated analogs of illicit drugs are common, a compound like this compound could potentially be a metabolite of a novel psychoactive substance. Therefore, having a certified reference standard of this compound is vital for forensic laboratories. caymanchem.combioscience.co.uk

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, is an expanding field in forensic science. nih.gov It can be used to identify biomarkers for various purposes, including determining the time of death or exposure to toxins. nih.gov

In environmental research, the detection and monitoring of persistent organic pollutants, such as per- and polyfluoroalkyl substances (PFAS), is a major concern. nih.govethz.ch These compounds are widely used and can accumulate in the environment and in living organisms. nih.govethz.ch Non-targeted high-resolution mass spectrometry is a powerful tool for identifying new and emerging PFAS in environmental samples. nih.gov this compound, as a fluorinated organic acid, could potentially be an environmental contaminant or a degradation product of a larger PFAS molecule. Its availability as a reference standard would be critical for its identification and quantification in environmental monitoring studies.

Applications in Research

Potential as a Building Block in Medicinal Chemistry

While specific applications of 4-(Difluoromethoxy)butanoic acid have not been documented, its structure suggests significant potential as a building block in medicinal chemistry. The presence of the terminal difluoromethoxy group can impart desirable properties, such as increased metabolic stability and modulated lipophilicity, to larger molecules. The carboxylic acid functionality provides a convenient handle for further chemical modifications, such as amide bond formation to link the fragment to other pharmacophores. This compound could be used in the synthesis of novel drug candidates where the introduction of a flexible, fluorinated aliphatic chain is desired to optimize binding to a biological target or to fine-tune pharmacokinetic properties.

Potential in Materials Science

In the field of materials science, fluorinated carboxylic acids are of interest for the development of new polymers and functional materials. The incorporation of fluorine can enhance thermal stability, chemical resistance, and modify surface properties. This compound could potentially be used as a monomer or an additive in polymerization reactions to create fluorinated polyesters or other polymers with unique characteristics. It could also be used to modify surfaces, imparting hydrophobic and lipophobic properties. Further research would be needed to explore these potential applications and to characterize the properties of materials derived from this compound.

Table of Mentioned Compounds

Analytical Methodologies for the Characterization and Quantification of 4 Difluoromethoxy Butanoic Acid and Its Derivatives

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for separating 4-(Difluoromethoxy)butanoic acid from impurities and for determining its purity. These methods are also crucial for quantifying the compound in various samples.

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), is a cornerstone for the analysis of non-volatile compounds like carboxylic acids. rsc.org

LC-MS/MS: The coupling of LC with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective method for the quantification of this compound, even at very low concentrations. sigmaaldrich.commerckmillipore.com This is particularly important for environmental and biological sample analysis. Methods have been developed for the simultaneous determination of numerous per- and polyfluoroalkyl substances (PFAS) in drinking water using UHPLC-MS/MS. merckmillipore.com

For instance, a method for analyzing 27 PFAS compounds in drinking water by UHPLC-MS/MS reported excellent linearity and low limits of detection. merckmillipore.com The use of a weak anion exchange (WAX) solid-phase extraction column can be employed to enrich and concentrate water samples before analysis. merckmillipore.com

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. nist.gov For non-volatile compounds like carboxylic acids, derivatization is often necessary to increase their volatility and thermal stability. nih.gov

Derivatization: this compound can be converted into a more volatile ester derivative, for example, by reaction with a silylating agent like trimethylsilyldiazomethane (B103560) or with an alcohol in the presence of an acid catalyst. google.com These derivatives can then be readily analyzed by GC.

GC-MS: The combination of gas chromatography with mass spectrometry (GC-MS) allows for the separation and identification of the components of a mixture. csun.edu The mass spectrum of the derivatized this compound can be used to confirm its identity. The progress of reactions involving butanoic acid derivatives can be monitored by GC. google.com

Analytical methods for various industrial chemicals, including some carboxylic acids, are documented, often specifying GC as the analytical technique. michigan.gov

Future Research Directions and Interdisciplinary Perspectives

Emerging Synthetic Strategies for Fluorinated Butanoic Acids

The synthesis of fluorinated molecules, including butanoic acid derivatives, often requires specialized techniques. wikipedia.org Research is continuously focused on developing more efficient, selective, and sustainable methods.

Late-Stage Fluorination : A significant trend in organofluorine chemistry is the introduction of fluorine atoms at a late stage of a synthetic sequence. mdpi.com This approach allows for the diversification of complex molecules without the need to redesign the entire synthesis from a simple fluorinated starting material. mdpi.com For a molecule like 4-(Difluoromethoxy)butanoic acid, strategies could involve the late-stage difluoromethoxylation of a suitable precursor. Methods using nucleophilic substitution of diaryliodonium salts or reactions involving organometallic nickel complexes are being explored for introducing fluorine into aromatic rings and could be adapted for aliphatic systems. nih.gov

Photocatalytic and Radical Fluorination : The use of light to drive chemical reactions has opened new avenues for C-F bond formation. mdpi.com Photocatalytic methods can generate fluoroalkyl radicals under mild conditions, which can then be incorporated into various molecular scaffolds. This strategy could be applied to precursors of butanoic acid to install the difluoromethoxy group.

PFAS-Free Synthesis : Growing environmental concerns about per- and polyfluoroalkyl substances (PFAS) are driving the development of synthetic methods that avoid these reagents. uva.nl A recent breakthrough demonstrates a procedure that uses caesium fluoride (B91410) as the fluorine source to attach a trifluoromethyl group to various atoms, offering a more environmentally friendly route for producing fluorinated compounds. uva.nl Similar principles could be applied to develop PFAS-free syntheses for difluoromethoxy-containing compounds.

Utilizing Fluorinated Building Blocks : A common and effective strategy involves starting with simple, commercially available fluorinated building blocks and then constructing the rest of the molecule. mdpi.com The synthesis of this compound could potentially start from a difluoromethoxy-containing synthon, with the butanoic acid chain being added through standard organic reactions, such as the reaction of an aromatic compound with butyrolactone in the presence of a Lewis acid catalyst to form the core structure. google.com

Advanced Applications in Chemical Biology and Drug Discovery Research

The introduction of fluorine can dramatically alter a molecule's physical, chemical, and biological properties, making fluorinated compounds highly valuable in life sciences. mdpi.com A single fluorine atom or a trifluoromethyl group can have a profound pharmacological effect. stanford.edu

Metabolic Stability and Bioavailability : The difluoromethoxy group is often used as a bioisostere for other functional groups to improve a drug candidate's metabolic stability and pharmacokinetic profile. solubilityofthings.comnih.gov The strong carbon-fluorine bond resists metabolic degradation, potentially leading to a longer-lasting therapeutic effect. mdpi.comwikipedia.org Therefore, this compound could serve as a key fragment or building block for designing new drugs with enhanced properties. nih.gov

Probing Biological Systems : Fluorinated molecules are valuable tools in chemical biology. The presence of the ¹⁹F nucleus allows for non-invasive monitoring by ¹⁹F NMR spectroscopy, which can be used to study biochemical mechanisms. elsevier.com Derivatives of this compound could be incorporated into larger biomolecules as probes to study enzyme-inhibitor interactions or protein conformations.

Drug Design and Development : Fluorine-containing compounds represent a significant portion of approved pharmaceuticals and agrochemicals. mdpi.com The butanoic acid moiety itself has been studied as an antiviral and anti-cancer agent, though its short half-life can limit its therapeutic use. biointerfaceresearch.com Combining this scaffold with a difluoromethoxy group could yield new drug candidates with improved efficacy. For example, compounds with similar butanoic acid structures have been investigated for their potential as inhibitors of enzymes or modulators of proteins in anti-cancer and anti-inflammatory research. ontosight.ai The unique properties imparted by the difluoromethoxy group could be leveraged to fine-tune the activity and selectivity of such compounds. solubilityofthings.com

Integration with AI-Driven Molecular Design and Synthesis Platforms

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the discovery and development of new molecules by accelerating the design-build-test-learn cycle. nih.gov

De Novo Molecular Design : Generative AI models can explore vast chemical spaces to design novel molecules with specific desired properties. nih.govchemrxiv.org An AI platform could be tasked with generating derivatives of this compound that are optimized for a particular biological target. These models can rapidly identify candidates that are physically viable and have high predicted binding affinity, significantly reducing the time and cost of initial discovery. nih.gov

Property Prediction and Screening : ML models can be trained on existing data to predict key molecular properties such as solubility, toxicity, conductivity, and biodegradability. oaepublish.commdpi.com For fluorinated compounds, AI can screen millions of potential candidates to identify those with optimal characteristics, such as high performance and low environmental impact. oaepublish.com This predictive power is crucial for prioritizing which derivatives of this compound should be synthesized and tested.

Synthesis Planning : AI is not only used for designing molecules but also for planning their synthesis. Computer-aided synthesis planning programs can propose efficient reaction pathways, reducing the number of steps and the amount of waste generated. mdpi.com This is particularly valuable for complex fluorinated molecules, where synthetic routes are not always straightforward.

Environmental and Sustainable Chemistry Considerations in Production and Use

The widespread use of organofluorine compounds has led to concerns about their environmental impact, primarily due to the persistence of some fluorinated substances. numberanalytics.comsocietechimiquedefrance.fr This has spurred significant research into green and sustainable fluorine chemistry. frontiersin.org

Persistence and Biodegradability : The carbon-fluorine bond is one of the strongest in organic chemistry, which is why many organofluorine compounds are highly stable and persistent in the environment. wikipedia.orgnih.gov A critical area of future research will be to assess the environmental fate of compounds like this compound. Designing molecules for biodegradability is becoming a key principle in green chemistry. mdpi.com This involves understanding how factors like chemical structure and environmental conditions influence degradation pathways such as hydrolysis, photolysis, or microbial action. numberanalytics.com

Green Synthetic Routes : The environmental impact of chemical manufacturing is a major concern. societechimiquedefrance.fr Sustainable chemistry aims to reduce this impact by using less hazardous solvents, reducing waste, and employing renewable resources. frontiersin.orgwpmucdn.com Research into using greener solvents like γ-valerolactone (GVL) for fluorination reactions is underway. wpmucdn.com Furthermore, linking fluorine chemistry with bio-derived starting materials, such as furfural, represents a promising strategy for creating more sustainable fluorinated products. mdpi.com

Life Cycle Assessment : A holistic view of a chemical's environmental footprint requires a life-cycle assessment, from the extraction of raw materials like fluorspar to the ultimate fate of the product after use. societechimiquedefrance.fr For this compound and its derivatives, future research will need to consider this entire life cycle to ensure that the benefits of its application are not outweighed by its environmental cost. This includes developing manufacturing processes with reduced energy consumption and exploring the use of natural surfactants to replace synthetic fluorosurfactants in formulations. rsc.org

Q & A

Basic: What synthetic methodologies are recommended for 4-(Difluoromethoxy)butanoic acid, and how can reaction yields be optimized?

Answer:

The synthesis of this compound (C₅H₈F₂O₃, MW 154.11) typically involves introducing the difluoromethoxy group (-OCF₂H) into a butanoic acid backbone. A plausible route includes:

- Step 1: Starting with 4-hydroxybutanoic acid, protect the carboxylic acid group using a tert-butyl or benzyl ester to prevent side reactions.

- Step 2: Introduce the difluoromethoxy group via nucleophilic substitution or electrophilic fluorination. For example, reacting the hydroxyl group with a difluoromethylating agent like ClCF₂H in the presence of a base.

- Step 3: Deprotect the carboxylic acid under mild acidic conditions (e.g., TFA for tert-butyl esters).

Optimization Tips:

- Use microwave-assisted synthesis to reduce reaction times and improve yields, as demonstrated for structurally similar fluorinated compounds .

- Monitor reaction progress with ¹⁹F NMR to track fluorine incorporation and minimize byproducts.

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:

A multi-technique approach is essential:

- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 210 nm) to assess purity (>95% recommended for research use) .

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Identify protons adjacent to the difluoromethoxy group (δ 4.5–5.5 ppm, split by F coupling).

- ¹⁹F NMR: Confirm the presence of -OCF₂H (characteristic doublet at δ -80 to -85 ppm).

- Mass Spectrometry (MS): ESI-MS in negative ion mode should show [M-H]⁻ at m/z 153.1.

Advanced: How does the difluoromethoxy moiety influence the compound’s metabolic stability in drug design?

Answer:

The -OCF₂H group enhances metabolic stability by:

- Resisting Oxidative Degradation: Fluorine’s electronegativity reduces CYP450-mediated oxidation compared to non-fluorinated analogs .

- Improving Lipophilicity: LogP increases, enhancing membrane permeability. Validate via computational tools like SwissADME to predict ADME properties .

Experimental Validation:

- Conduct in vitro microsomal stability assays (human/rat liver microsomes) and compare half-life (t½) with non-fluorinated analogs.

Advanced: How can researchers resolve contradictions in spectral data for fluorinated derivatives of butanoic acid?

Answer:

Contradictions often arise from stereochemical ambiguities or fluorine’s anisotropic effects. Mitigate by:

- 2D NMR Techniques: Use HSQC and HMBC to assign coupling patterns and confirm connectivity .

- Computational Modeling: Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software).

- X-ray Crystallography: Resolve absolute configuration if crystalline derivatives are obtainable.

Safety: What are the critical safety protocols for handling this compound in the laboratory?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of aerosols .

- Waste Disposal: Collect fluorinated waste separately and neutralize with calcium carbonate before disposal through licensed hazardous waste services .

- Emergency Measures: In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention .

Advanced: What strategies are effective for incorporating this compound into peptide-based therapeutics?

Answer:

- Protection of Carboxylic Acid: Convert to an activated ester (e.g., NHS ester) for coupling with amine termini in peptides.

- Solid-Phase Synthesis: Use Fmoc/t-Bu strategies, ensuring the difluoromethoxy group is stable under basic conditions (e.g., piperidine deprotection) .

- Stability Testing: Monitor peptide integrity via LC-MS after exposure to physiological pH (7.4) and temperature (37°C).

Basic: What analytical challenges arise in quantifying this compound in biological matrices?

Answer:

- Matrix Interference: Use protein precipitation (acetonitrile) or SPE (C18 cartridges) for sample cleanup.

- Detection Sensitivity: Employ LC-MS/MS with a deuterated internal standard (e.g., d₂-4-(Difluoromethoxy)butanoic acid) to enhance accuracy.

- Calibration Curve: Validate linearity over 1–1000 ng/mL with R² > 0.98.

Advanced: How can QSAR modeling predict the bioactivity of this compound derivatives?

Answer:

- Descriptor Selection: Include logP, molar refractivity, and fluorine-specific parameters (e.g., σ_F Hammett constant).

- Training Set: Use bioactivity data from structurally related compounds (e.g., 4-(Difluoromethoxy)benzoic acid derivatives ).

- Validation: Apply leave-one-out cross-validation and external test sets to ensure robustness (R² > 0.7 acceptable).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.